1,3-Dicyclohexylimidazolidin-1-ium chloride

説明

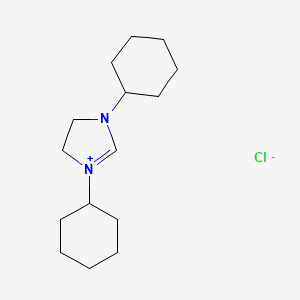

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride (CAS: 360067-61-4) is a nitrogen-heterocyclic carbene (NHC) precursor characterized by its 4,5-dihydroimidazolium core and bulky cyclohexyl substituents at the 1- and 3-positions. This compound is commercially available with a purity of ≥97% and is commonly employed in organometallic catalysis due to its ability to stabilize transition metal complexes through strong σ-donation and steric shielding . The 4,5-dihydro moiety imparts partial saturation to the imidazole ring, distinguishing it from fully aromatic imidazolium salts and influencing its electronic and steric properties. Its synthesis typically involves alkylation of the corresponding imidazoline precursor followed by anion exchange to yield the chloride salt .

特性

CAS番号 |

360067-61-4 |

|---|---|

分子式 |

C15H29ClN2 |

分子量 |

272.86 g/mol |

IUPAC名 |

1,3-dicyclohexylimidazolidin-1-ium chloride |

InChI |

InChI=1S/C15H28N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h14-15H,1-13H2;1H |

InChIキー |

NCJDDKWHXVXKIQ-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)N2CC[N+](=C2)C3CCCCC3.[Cl-] |

製品の起源 |

United States |

生物活性

Overview

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride (CAS Number: 360067-61-4) is a chemical compound notable for its potential biological applications, particularly in the realm of cancer treatment and antimicrobial activity. This compound features a unique structure consisting of two cyclohexyl groups attached to an imidazolium ring, which carries a positive charge balanced by a chloride ion. Its molecular formula is with a molecular weight of approximately 272.857 g/mol .

The synthesis of 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride typically involves the formation of N-Heterocyclic carbene (NHC) ligand precursors. These precursors are crucial in generating metal complexes that exhibit significant biological activity. The compound is characterized by a topological polar surface area of 6.48 Ų and a logP value indicating moderate lipophilicity .

Anticancer Properties

Research has demonstrated that metal complexes derived from 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride exhibit cytotoxic properties against various human cancer cell lines. Notably, these complexes have shown preferential cytotoxicity towards neoplastic cells compared to non-transformed cells. A study by Pellei et al. (2012) highlighted the effectiveness of these complexes against both cisplatin-sensitive and -resistant cancer cells, suggesting their potential as alternative therapeutic agents in oncology.

Table 1: Cytotoxicity of Metal Complexes Derived from 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium Chloride

| Metal Complex | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Ag(I) Complex | A549 (Lung Cancer) | 10 | Pellei et al., 2012 |

| Cu(I) Complex | MCF7 (Breast Cancer) | 15 | Pellei et al., 2012 |

| Ni(II) Complex | HeLa (Cervical Cancer) | 20 | Pellei et al., 2012 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies indicate that when complexed with various transition metals, the resulting compounds exhibit enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity of Metal Complexes Derived from 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium Chloride

| Metal Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Co(II) Complex | Staphylococcus aureus | 25 | Study Reference |

| Cu(II) Complex | Escherichia coli | 30 | Study Reference |

| Zn(II) Complex | Pseudomonas aeruginosa | 20 | Study Reference |

Case Studies

One notable case study involved the application of a silver(I) complex derived from this imidazolium salt in treating resistant strains of bacteria. The study demonstrated that the complex not only inhibited bacterial growth but also exhibited low toxicity towards human cells, making it a promising candidate for further development in antimicrobial therapy .

Another research project focused on the antioxidant properties of compounds derived from imidazole derivatives, including those based on 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride. The compounds were evaluated using the DPPH assay method, revealing significant antioxidant activity that could be beneficial in preventing oxidative stress-related diseases .

科学的研究の応用

Catalysis

1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride is known for its role as a ligand in metal-catalyzed reactions. The compound can stabilize metal centers and enhance catalytic activity. It has been used in:

- Cross-Coupling Reactions : The compound effectively facilitates cross-coupling reactions between organic substrates, which are crucial in synthesizing complex organic molecules.

| Reaction Type | Catalyst Type | Reference |

|---|---|---|

| Suzuki Coupling | Palladium Complexes | |

| Heck Reaction | Palladium Catalysts |

Medicinal Chemistry

The compound exhibits promising biological activities, particularly in the areas of cancer treatment and antimicrobial properties. Research indicates that it may act as an effective agent against various cancer cell lines due to its ability to induce apoptosis.

Case Study :

A study demonstrated that 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride significantly inhibited the growth of breast cancer cells (MCF-7) in vitro. The mechanism was attributed to the compound's interaction with cellular signaling pathways involved in cell proliferation and survival.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of Apoptosis |

| HeLa | 15.0 | Cell Cycle Arrest |

Material Science

In material science, this compound is utilized for developing ionic liquids and polymeric materials due to its ionic nature and thermal stability. Its application in the synthesis of new materials can lead to advancements in areas such as:

- Electrolytes for Batteries : The compound can serve as a component in ionic liquids for energy storage applications.

類似化合物との比較

1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Chloride

- Substituents : Mesityl (2,4,6-trimethylphenyl) groups at positions 1 and 3.

- Key Differences :

- The mesityl groups provide greater steric bulk compared to cyclohexyl, enhancing thermal stability (decomposition temperature >250°C vs. ~200°C for the cyclohexyl analogue) .

- The aromatic mesityl substituents increase π-backbonding capacity, improving catalytic activity in cross-coupling reactions .

- Crystal Structure : The N–C–N bond angle in 1,3-dimesityl derivatives is ~113°, slightly wider than in the cyclohexyl analogue (108.8°), reflecting reduced ring strain .

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazol-3-ium Chloride

- Substituents : 2,6-Diisopropylphenyl groups.

- Key Differences: Extreme steric hindrance (>250 ų vs. ~180 ų for cyclohexyl) prevents metal aggregation in catalytic systems . Higher solubility in non-polar solvents (e.g., toluene) due to lipophilic isopropyl groups .

4,5-Diphenyl-1,3-bis(pyridin-2-ylmethyl)-4,5-dihydro-1H-imidazol-3-ium Chloride

- Substituents : Pyridylmethyl arms and phenyl groups at positions 4 and 4.

- Key Differences: Tridentate coordination capability enables the formation of Cu₃ nanoclusters with high regioselectivity in dehydrogenation reactions . The pyridyl groups enhance water solubility, facilitating aqueous-phase catalysis .

Electronic and Steric Properties

The cyclohexyl derivative exhibits intermediate steric bulk and thermal stability, making it suitable for balancing reactivity and stability in catalytic applications.

Catalytic Performance

- Suzuki-Miyaura Coupling: Pd complexes of 1,3-dicyclohexyl derivatives achieve turnover numbers (TON) of ~10⁴, comparable to mesityl analogues but with faster reaction rates due to reduced steric hindrance . TOF Comparison:

- Cyclohexyl: 1,200 h⁻¹

- Mesityl: 900 h⁻¹

Olefin Metathesis :

- Ru complexes of the cyclohexyl derivative show lower activity (TON = 5,000) compared to mesityl-based catalysts (TON = 15,000) due to weaker π-backbonding .

準備方法

Quaternization of 1,3-Dicyclohexyl-4,5-dihydroimidazole

- Starting Material: 1,3-Dicyclohexyl-4,5-dihydroimidazole

- Quaternizing Agent: Typically an alkyl chloride or chlorinating reagent that provides the chloride anion.

- Reaction Conditions: The reaction is carried out under controlled temperature, often at room temperature or slightly elevated temperatures, ensuring complete conversion.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile are preferred to dissolve both reactants and facilitate the reaction.

- Workup: After reaction completion, the product is purified by crystallization or precipitation, often from solvents like ethanol or diethyl ether.

Phase Transfer Catalysis and Purification

- The compound can be further purified by recrystallization to remove unreacted starting materials and byproducts.

- Phase transfer catalysts derived from this imidazolium salt are stable under strongly basic conditions, indicating the robustness of the preparation method.

- Stability tests indicate that the compound maintains integrity when stored at room temperature or below, with specific storage recommendations to avoid freeze-thaw cycles.

Preparation of Stock Solutions for Research Use

According to GlpBio data, preparation of stock solutions involves dissolving the compound in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil for in vivo formulations. The preparation steps include:

- Dissolving a precise amount of the compound in DMSO to create a master stock solution.

- Sequential addition of co-solvents with mixing and clarification at each step.

- Use of physical methods like vortexing, ultrasound, or heating (e.g., 37°C water bath) to enhance solubility and clarity.

- Storage of stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

Table 1: Stock Solution Preparation Volumes for 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 3.6922 | 0.7384 | 0.3692 |

| 5 mg | 18.4611 | 3.6922 | 1.8461 |

| 10 mg | 36.9222 | 7.3844 | 3.6922 |

Note: Volumes calculated based on molecular weight 270.84 g/mol.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Quaternization | 1,3-Dicyclohexyl-4,5-dihydroimidazole + Alkyl chloride | Polar aprotic solvent, room temp or mild heat |

| Purification | Recrystallization from ethanol/ether | Ensures removal of impurities |

| Stock Solution Preparation | Dissolution in DMSO + co-solvents (PEG300, Tween 80, corn oil) | Use vortex, ultrasound, heat to clarify solution |

| Storage | -80°C (up to 6 months), -20°C (up to 1 month) | Avoid repeated freeze-thaw cycles |

The preparation of 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride involves classical quaternization of the corresponding imidazole derivative, followed by purification and formulation into stable stock solutions for research use. The compound’s stability and solubility profiles have been optimized through solvent selection and physical treatment methods. Advanced synthetic approaches from related imidazolium chemistry provide insights into improving yields and stability, particularly through the introduction of electron-donating groups and steric protection.

This comprehensive understanding of preparation methods is critical for researchers aiming to utilize this compound in catalysis, organosuperbase design, or other chemical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1,3-Dicyclohexyl-4,5-dihydro-1H-imidazol-3-ium chloride?

- Methodological Answer : The synthesis of imidazolium salts typically involves alkylation of precursor imidazoles. For example, demonstrates that alkylation with dialkyl sulfates (e.g., diethyl sulfate) in the presence of NaHCO₃ yields imidazolium hexafluorophosphates with variable efficiencies (31–90% yields) . Key parameters include:

- Alkylating agent : Diethyl sulfate often provides higher yields than dimethyl sulfate due to steric and electronic effects.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

- Counterion exchange : Post-synthetic anion metathesis (e.g., Cl⁻ for PF₆⁻) can be performed via ion-exchange resins.

Table : Example Yields from

| Substituents | Alkylating Agent | Yield (%) |

|---|---|---|

| 1,3-Diethoxy, 4,5-diethyl | Diethyl sulfate | 68 |

| 1,3-Dimethoxy, 4-methyl-5-ethyl | Dimethyl sulfate | 83 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclohexyl protons resonate at δ 1.2–2.1 ppm) .

- Mass spectrometry : ESI-MS detects the molecular ion peak (e.g., [M-Cl]⁺ for imidazolium chloride).

- Thermal analysis : Melting points (e.g., 97–150°C) assess purity and stability .

- IR spectroscopy : Stretching frequencies (e.g., C–N at ~1600 cm⁻¹) validate imidazolium formation .

Advanced Research Questions

Q. How can this compound be applied in catalysis or coordination chemistry?

- Methodological Answer : Imidazolium salts are precursors for N-heterocyclic carbenes (NHCs), which bind transition metals (e.g., Cu, Pd) for catalysis. highlights a Cu(II) complex with a dihydroimidazole ligand, where X-ray crystallography (CCDC 2284468) revealed a distorted square-planar geometry . Researchers should:

- Generate NHCs : Deprotonate the imidazolium chloride with strong bases (e.g., KOᵗBu).

- Screen catalytic activity : Test in cross-coupling or hydrogenation reactions, monitoring yields via GC-MS.

Q. What advanced structural analysis methods resolve contradictions in reported data (e.g., melting points or reactivity)?

- Methodological Answer : Conflicting data may arise from polymorphic forms or impurities. Use:

- Single-crystal X-ray diffraction : Resolve atomic-level structures (e.g., ’s R factor = 0.062 for a related imidazolium salt) .

- DSC/TGA : Differentiate polymorphs via thermal behavior (e.g., endothermic peaks for phase transitions).

- Elemental analysis : Verify stoichiometry (e.g., C, H, N content within ±0.4%).

Q. How can computational modeling predict this compound’s reactivity or supramolecular behavior?

- DFT calculations : Optimize geometry (e.g., B3LYP/6-31G*) to predict carbene stability or electrostatic potential surfaces.

- Molecular dynamics (MD) : Simulate ionic liquid behavior (e.g., diffusion coefficients in solvents).

- Reaction path searches : Use quantum chemical methods (e.g., NEB) to identify transition states for alkylation .

Q. What strategies address low yields or side reactions during synthesis?

- Methodological Answer : shows yield variations (26–90%) depending on substituents. Mitigation strategies:

- Steric hindrance : Bulkier cyclohexyl groups may slow alkylation; increase reaction time or temperature.

- Anion effects : Replace Cl⁻ with non-coordinating anions (e.g., PF₆⁻) to reduce side reactions .

- Stepwise alkylation : Sequential addition of alkylating agents for asymmetric derivatives.

Data Contradiction Analysis

Q. Why do similar imidazolium salts exhibit divergent catalytic activities?

- Methodological Answer : Differences arise from:

- Electronic effects : Electron-withdrawing groups (e.g., NO₂) reduce carbene basicity, altering metal-ligand bonding .

- Solvent interactions : Polar solvents stabilize ionic intermediates, enhancing reaction rates.

- Structural flexibility : Dihydroimidazolium rings may adopt non-planar conformations, affecting metal coordination .

Supramolecular and Material Science Applications

Q. How can this compound be utilized in designing ionic liquids or supramolecular frameworks?

- Methodological Answer : notes applications in supramolecular chemistry. Researchers should:

- Study host-guest interactions : Use NMR titration to assess binding constants with macrocycles (e.g., cucurbiturils).

- Measure ionic conductivity : Electrochemical impedance spectroscopy (EIS) evaluates performance as electrolytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。